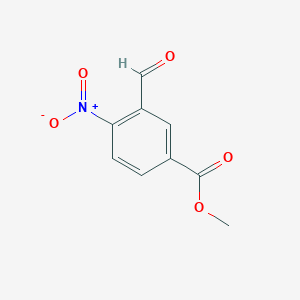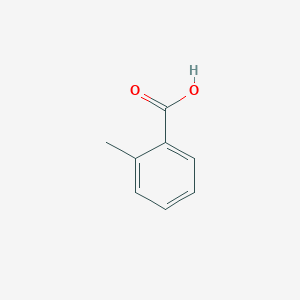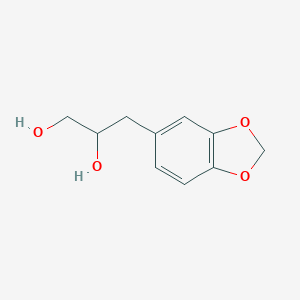
SAFROLGLYCOL
Descripción general
Descripción
Safrolglycol, also known as 4-hydroxy-3-methoxybenzaldehyde, is a naturally occurring compound found in various plants, including cinnamon, bay, sassafras, and camphor. It is an aromatic aldehyde with a sweet, balsamic odour and is used as an intermediate in the synthesis of fragrances and flavours. This compound has also been used in the food industry as a preservative and in the pharmaceutical industry as an antiseptic. In addition, it has been studied for its potential therapeutic effects in the treatment of various diseases, such as cancer and diabetes.
Aplicaciones Científicas De Investigación
Aplicaciones antioxidantes
Safrolglycol se ha estudiado por sus posibles propiedades antioxidantes. Los antioxidantes son cruciales en la investigación por su capacidad de neutralizar los radicales libres, que pueden causar estrés oxidativo que lleva a daño celular. La eficacia de this compound como antioxidante podría ser significativa en el desarrollo de tratamientos para enfermedades causadas por el estrés oxidativo .
Actividad antidiabética
La investigación ha indicado que this compound puede tener actividad antidiabética. Esto es particularmente relevante en el estudio de la gestión y el tratamiento de la diabetes. La capacidad del compuesto para inhibir la α-amilasa, una enzima que juega un papel en la digestión de carbohidratos, sugiere su uso potencial en el control de los niveles de azúcar en la sangre .
Propiedades antimicrobianas y antifúngicas
Los efectos antimicrobianos y antifúngicos de this compound son de gran interés en la investigación científica. Su potencial para inhibir el crecimiento de bacterias y hongos lo convierte en un candidato para el desarrollo de nuevos agentes antimicrobianos, que son cada vez más necesarios debido al aumento de las cepas resistentes a los antibióticos .
Investigación anticancerígena
This compound ha mostrado promesa en la investigación anticancerígena. Su citotoxicidad contra líneas celulares cancerosas, como Hep3B, indica su uso potencial en el desarrollo de nuevas terapias contra el cáncer. La capacidad del compuesto para inducir la muerte celular en células cancerosas sin dañar las células normales es un área de estudio crítica .
Nanotecnología y sistemas de administración de fármacos
En el campo de la nanotecnología, this compound se ha explorado por su papel en la mejora de la estabilidad y la eficacia de las nanoemulsiones y las formulaciones de nanoemulgel. Estos nanotransportadores pueden mejorar la entrega y absorción de los medicamentos, haciendo de this compound un compuesto valioso en el diseño de sistemas avanzados de administración de medicamentos .
Síntesis de productos naturales y análisis químico
This compound es un fenilpropanoide natural que se encuentra en plantas como Cinnamomum camphora. Su presencia y cuantificación en productos naturales son importantes para el control de calidad y la estandarización en la investigación de la medicina herbal. Los métodos analíticos como HPLC se utilizan para determinar su concentración en extractos de plantas .
Safety and Hazards
Direcciones Futuras
While specific future directions for Safrolglycol are not mentioned in the search results, it’s worth noting that carbohydrates, which this compound might be a part of, have potential directions in drug development. These include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-5-8(12)3-7-1-2-9-10(4-7)14-6-13-9/h1-2,4,8,11-12H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDVPEVHFUBOJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
7154-01-0, 36150-22-8 | |
| Record name | 2',3'-Dihydro-2',3'-dihydroxysafrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7154-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2',3'-DIHYDRO-2',3'-DIHYDROXYSAFROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMZ4MID08B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
79 °C | |
| Record name | (+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



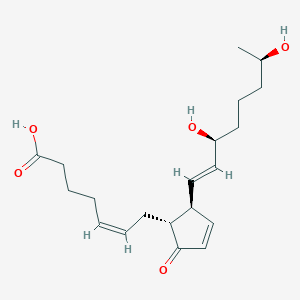
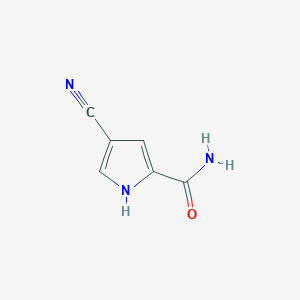
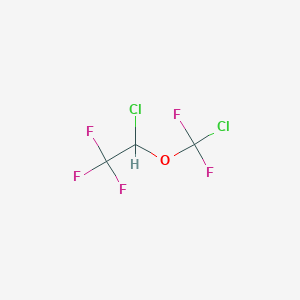
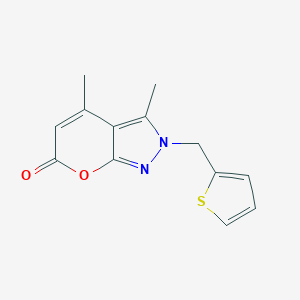
![5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine](/img/structure/B127582.png)

